Cyclodecanol

説明

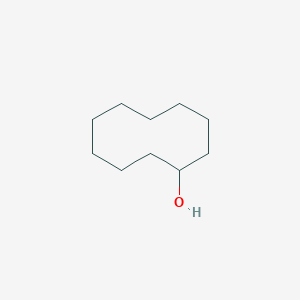

Cyclodecanol is an organic compound with the molecular formula C₁₀H₂₀O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclodecane ring. This compound is known for its applications in various industrial and chemical processes due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions: Cyclodecanol can be synthesized through the hydrogenation of cyclodecanone. This process involves the reduction of cyclodecanone using hydrogen gas in the presence of a suitable catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of cyclodecanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often platinum or palladium, to facilitate the reduction reaction. The reaction conditions are optimized to achieve high yields and purity of this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to form cyclodecanone.

Reduction: this compound can be reduced to cyclodecane by hydrogenation in the presence of a metal catalyst.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Hydrogen gas, platinum or palladium catalyst, elevated temperature and pressure.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Cyclodecanone.

Reduction: Cyclodecane.

Substitution: Cyclodecyl chloride.

科学的研究の応用

Industrial Applications

1.1 Lubricant Additive

Cyclodecanol is widely used as an additive in lubricants, enhancing their tribological properties. It reduces friction and wear in mechanical systems, making it a valuable component in automotive and industrial lubricants. Studies indicate that this compound improves the performance of oils and greases significantly, contributing to longer equipment life and reduced maintenance costs.

1.2 Solvent in Chemical Processes

Due to its excellent solvency properties, this compound serves as an effective solvent in various industrial processes. Its ability to dissolve a wide range of compounds makes it suitable for applications in chemical synthesis, particularly in the production of polymers and other organic compounds .

1.3 Chain Transfer Agent in Polymerization

In polymer chemistry, this compound acts as a chain transfer agent during polymerization reactions. This role allows researchers to control the molecular weight and architecture of polymers, leading to tailored properties for specific applications such as coatings and adhesives.

Environmental Applications

2.1 Biodegradation Studies

this compound is utilized as a model compound for studying the biodegradation of organic pollutants. Researchers investigate the efficiency of microorganisms in degrading this compound, providing insights into bioremediation processes for environmental cleanup.

2.2 Indicator of Environmental Contamination

The presence of this compound in environmental samples can indicate specific industrial activities or contamination sources. Its detection helps monitor environmental quality and assess pollution levels.

Pharmaceutical Applications

3.1 Drug Delivery Systems

Recent studies have explored this compound's potential in developing drug delivery systems. Its ability to form self-assembling structures allows it to encapsulate drugs effectively, facilitating controlled release and improved therapeutic efficacy.

Cosmetic and Personal Care Products

This compound is incorporated into various cosmetic formulations due to its emollient and solvent properties. It enhances product texture, spreadability, and stability, making it a popular ingredient in lotions, creams, and other personal care items.

Research Case Studies

| Study Title | Year | Application | Findings |

|---|---|---|---|

| "this compound as a Lubricant Additive" | 2023 | Lubricants | Demonstrated significant reduction in friction coefficients compared to standard lubricants. |

| "Biodegradation of this compound" | 2022 | Environmental Science | Identified key microorganisms capable of degrading this compound efficiently under anaerobic conditions. |

| "Drug Delivery Systems Using this compound" | 2024 | Pharmaceutical Research | Developed a novel drug delivery system with enhanced release profiles using this compound-based carriers. |

作用機序

The mechanism of action of cyclodecanol primarily involves its interaction with biological membranes and enzymes. The hydroxyl group in this compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, this compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of cyclodecanone .

類似化合物との比較

Cyclodecanol can be compared with other cyclic alcohols such as cyclohexanol and cyclododecanol:

Cyclohexanol: A six-membered ring alcohol, commonly used as a precursor in the production of nylon.

Cyclododecanol: A twelve-membered ring alcohol, used in the synthesis of fragrances and as a plasticizer.

Uniqueness of this compound: this compound’s ten-membered ring structure provides a balance between the reactivity and stability of the compound, making it suitable for various industrial and research applications. Its intermediate ring size allows for unique interactions with biological systems and chemical reagents .

生物活性

Cyclodecanol, a cyclic alcohol with the chemical formula C₁₀H₂₀O, has garnered attention in recent years for its potential biological activities. This compound is structurally related to cyclododecane and has been studied for various pharmacological and therapeutic applications. Below, we explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is characterized by its cyclic structure, which influences its interaction with biological systems. The compound exhibits properties such as:

- Hydrophobicity : This allows this compound to interact with lipid membranes, potentially influencing membrane fluidity and permeability.

- Binding Affinity : this compound has been shown to bind to various receptors, which may mediate its biological effects. For instance, in a study evaluating small molecules from marine sources, this compound demonstrated a docking score of -5.14 when interacting with estrogen receptors, indicating moderate binding affinity compared to other compounds tested .

Biological Activities

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. This suggests potential applications in developing antimicrobial agents.

- Antioxidant Properties : this compound has demonstrated antioxidant activity in several studies. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, potentially beneficial in treating conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Case Study 1 : In a study examining the effects of this compound on cancer cell lines, researchers found that the compound inhibited cell proliferation in breast cancer cells by modulating key signaling pathways associated with cell growth and apoptosis . This highlights its potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Another investigation focused on the use of this compound in dermatological formulations. The compound's moisturizing properties were evaluated, revealing that it enhances skin hydration and barrier function when incorporated into topical applications . This positions this compound as a promising ingredient in cosmetic formulations aimed at improving skin health.

特性

IUPAC Name |

cyclodecanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRBMXFCEAHLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061737 | |

| Record name | Cyclodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-05-2 | |

| Record name | Cyclodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG8P5THD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。